3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 2-hydroxyquinoline-4-carbonyl moiety . Quinoline derivatives have been found to have diverse biological activities . They can interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures .
Mode of Action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activities . The presence of a 1,2,4-triazole ring could also contribute to its biological activity, as triazole derivatives are known to have various biological effects .
Biochemical Pathways
Without specific information about this compound, it’s hard to say which biochemical pathways it might affect. Quinoline and triazole derivatives can influence a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The presence of functional groups such as the hydroxyquinoline and triazole could influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoline and triazole derivatives can have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The specific effects would depend on the compound’s chemical properties .
Properties
IUPAC Name |
4-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-6-2-5-9-21(16)30-22(27-28-25(30)33)14-17-10-12-29(13-11-17)24(32)19-15-23(31)26-20-8-4-3-7-18(19)20/h2-9,15,17H,10-14H2,1H3,(H,26,31)(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDCNNQWLCAPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.